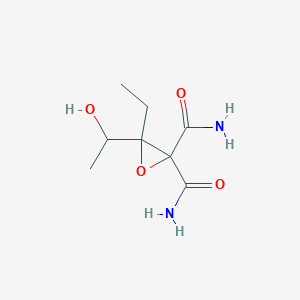
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is an organic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of carbamoyl, epoxy, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane typically involves the reaction of ethyl-3-hydroxybutanoate with carbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the epoxy ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamoyl group and the epoxy ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The epoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted products with nucleophiles
Applications De Recherche Scientifique
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane involves its interaction with various molecular targets and pathways. The epoxy ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dicarbamoyl-1,2-epoxy-2-methyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-propyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-butyl-3-hydroxybutane
Uniqueness
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both carbamoyl and epoxy groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various applications.
Propriétés
IUPAC Name |
3-ethyl-3-(1-hydroxyethyl)oxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-7(4(2)11)8(14-7,5(9)12)6(10)13/h4,11H,3H2,1-2H3,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGNGVQZIBBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(O1)(C(=O)N)C(=O)N)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














